molecular formula C7H4Cl2F3N B15525198 3-Chloro-4-(chloromethyl)-5-(trifluoromethyl)pyridine

3-Chloro-4-(chloromethyl)-5-(trifluoromethyl)pyridine

Cat. No.: B15525198
M. Wt: 230.01 g/mol
InChI Key: AMIBEZCVYDIXIP-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by substituents at positions 3 (chloro), 4 (chloromethyl), and 5 (trifluoromethyl). This compound is of interest in agrochemical and pharmaceutical research due to the synergistic effects of its electron-withdrawing groups (chloro, trifluoromethyl) and the reactive chloromethyl moiety, which can serve as a site for further functionalization .

Properties

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4Cl2F3N/c8-1-4-5(7(10,11)12)2-13-3-6(4)9/h2-3H,1H2

InChI Key

AMIBEZCVYDIXIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CCl)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • The trifluoromethyl group is strongly electron-withdrawing, reducing the pyridine ring’s electron density and directing electrophilic substitution to specific positions. In contrast, the chloromethyl group in the target compound introduces moderate electron withdrawal while providing a reactive site for nucleophilic substitution or oxidation .
  • 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS 780802-36-0, similarity 0.78): Features a methyl group at position 4. Methyl is electron-donating, increasing the ring’s electron density compared to chloromethyl. This difference may lower melting points and alter solubility in nonpolar solvents .

Physical Properties

While direct data for the target compound are unavailable, analogs suggest:

  • Melting Points: Chloromethyl-substituted pyridines (e.g., compound 7d: 60.2–62.0°C) typically exhibit lower melting points than nitro- or amino-substituted derivatives (e.g., Q2: 278–282°C) due to reduced polarity .
  • Solubility: Trifluoromethyl and chloromethyl groups enhance lipophilicity, improving solubility in organic solvents compared to hydroxyl- or amino-substituted analogs .

Data Table: Key Properties of Analogous Compounds

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Properties References
3-Chloro-4-(trifluoromethyl)pyridine 3-Cl, 4-CF₃, 5-H Not reported Not reported Strong electron-withdrawing effects
3-Chloro-2-(3-chloro-4-(trifluoromethoxy)benzyloxy-phenyl)-5-(trifluoromethyl)pyridine (7d) 3-Cl, 2-aryl, 5-CF₃ 60.2–62.0 99.1 Low polarity, steric hindrance at position 2
2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine (Q2) 2-Cl, 3-aryl, 5-CF₃ 278–282 77 High melting point, nitro group enhances polarity
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine 2-Cl, 4-CH₃, 5-CF₃ Not reported Not reported Methyl increases electron density

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Chloro-4-(chloromethyl)-5-(trifluoromethyl)pyridine in a laboratory setting?

The synthesis typically involves chloromethylation and trifluoromethylation steps. A validated approach includes:

  • Chloromethylation : Reacting a pyridine precursor (e.g., 3-chloro-5-(trifluoromethyl)pyridine) with formaldehyde and HCl under acidic conditions at 60–80°C for 6–8 hours .
  • Trifluoromethylation : Using trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst under inert atmosphere (N₂/Ar) at 100–120°C . Key considerations:
  • Solvent selection : Dichloromethane or DMF improves solubility and reaction efficiency.
  • Catalyst optimization : CuI or PdCl₂ enhances regioselectivity for the 4-position .

Table 1 : Example Reaction Parameters

StepReagents/ConditionsYield (%)
ChloromethylationHCHO, HCl, DMF, 70°C, 7h65–75
TrifluoromethylationCF₃I, CuI, DMF, 110°C, 12h50–60

Q. How can researchers ensure purity during purification of this compound?

Purification strategies include:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1 v/v) for baseline separation of chlorinated byproducts .
  • Recrystallization : Ethanol/water (3:1) at 0–4°C yields crystals with >95% purity .
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR to detect trifluoromethyl group integrity .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • ¹H/¹³C NMR : Identify chloro- and chloromethyl substituents (δ 4.6 ppm for CH₂Cl; δ 150–160 ppm for CF₃ in ¹³C) .
  • ¹⁹F NMR : A singlet at δ -62 ppm confirms the trifluoromethyl group .
  • HRMS : Molecular ion [M+H]⁺ at m/z 230.9854 (theoretical: 230.9851) validates the formula C₇H₄Cl₂F₃N .

Advanced Research Questions

Q. How can contradictory spectral data arising from synthetic byproducts be resolved?

Contradictions often stem from:

  • Regioisomeric impurities : For example, 3-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine may co-elute. Use 2D NMR (COSY, HSQC) to distinguish coupling patterns .
  • Residual solvents : DMF or HCl traces may obscure signals. Pre-purify via activated charcoal filtration . Mitigation: Cross-validate with alternative methods (e.g., IR for C-Cl stretches at 550–600 cm⁻¹) .

Q. What strategies improve regioselectivity in substitution reactions at the chloromethyl group?

The chloromethyl group’s reactivity is influenced by:

  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) favor substitution at the 4-position due to reduced steric hindrance .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing SN2 mechanisms . Example : Reaction with sodium azide (NaN₃) in DMSO at 50°C yields 4-azidomethyl derivatives with >80% selectivity .

Q. How does the trifluoromethyl group influence pharmacokinetic properties in drug design?

The -CF₃ group:

  • Enhances lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .
  • Resists metabolic oxidation : Reduces CYP450-mediated degradation, prolonging half-life . Case study : Derivatives of this compound showed 3-fold higher bioavailability in murine models compared to non-fluorinated analogs .

Q. What computational methods predict reactivity in Pd-catalyzed C–H functionalization?

  • DFT calculations : Identify electron-deficient sites (e.g., C-4 position) for Pd insertion. The trifluoromethyl group withdraws electron density, directing catalysis to the 4-chloromethyl site .
  • MO analysis : HOMO-LUMO gaps <5 eV suggest feasibility for oxidative addition with Pd(0) .

Methodological Considerations

  • Scale-up challenges : Lab-scale reactions (1–10 g) achieve 60–70% yields, but pilot-scale (>100 g) requires continuous flow reactors to maintain temperature control and minimize exothermic side reactions .
  • Safety protocols : The chloromethyl group is a suspected alkylating agent. Use PPE (gloves, fume hood) and monitor for genotoxicity in biological assays .

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